molecular formula C20H26N2O2Si B8365857 7-Amino-4-(3-tert-butyldimethylsilyloxyphenyl)isoindolinone

7-Amino-4-(3-tert-butyldimethylsilyloxyphenyl)isoindolinone

Cat. No. B8365857
M. Wt: 354.5 g/mol
InChI Key: IOHOPMCZRBTNAI-UHFFFAOYSA-N
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Patent
US07745641B2

Procedure details

In a similar manner to Step 1 of Example 304, 7-amino-4-(3-hydroxyphenyl)isoindolinone (137 mg, 0.569 mmol) was dissolved in acetonitrile (7.0 mL), and the solution was treated with tert-butyldimethylsilyl chloride (155 mg, 1.02 mmol) and DBU (0.154 mL, 1.02 mmol), followed by purification by flash column chromatography (chloroform) to obtain 7-amino-4-(3-tert-butyldimethylsilyloxyphenyl)isoindolinone (120 mg, yield 59%).
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.154 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([OH:18])[CH:13]=2)=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2.[Si:19](Cl)([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20].C1CCN2C(=NCCC2)CC1>C(#N)C>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18][Si:19]([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20])[CH:13]=2)=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2

Inputs

Step One
Name
Quantity
137 mg
Type
reactant
Smiles
NC=1C=CC(=C2CNC(C12)=O)C1=CC(=CC=C1)O
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
155 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
0.154 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification by flash column chromatography (chloroform)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C2CNC(C12)=O)C1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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